molecular formula C6H3ClF6O2S2 B1407766 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride CAS No. 1706462-71-6

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride

Cat. No.: B1407766
CAS No.: 1706462-71-6
M. Wt: 320.7 g/mol
InChI Key: DENLAXFDLJQZSG-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride is a chemical compound with the molecular formula C6H3ClF6O2S2 and a molecular weight of 320.66 g/mol . This compound is characterized by the presence of a fluorine atom and a pentafluorosulfur group attached to a benzenesulfonyl chloride moiety. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride involves several steps. One common method includes the activation of sulfonamides using pyrilium salts, deoxygenation of sulfonic acids, and electrochemical oxidation of thiols . Industrial production methods often involve transition-metal-catalyzed processes using palladium, copper, or nickel as catalysts. Additionally, sulfur dioxide fluoride gas (SO2F2) can be used as an electrophilic hub in the synthesis .

Chemical Reactions Analysis

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.

    Addition Reactions: The compound can also participate in addition reactions with suitable reagents.

Common reagents used in these reactions include pyrilium salts, transition metal catalysts (palladium, copper, nickel), and sulfur dioxide fluoride gas . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other biomolecules. This interaction can lead to the inhibition or modification of enzyme activities, affecting various biochemical pathways .

Comparison with Similar Compounds

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride can be compared with other similar compounds, such as:

    Sulfonyl Fluorides: These compounds share similar reactivity and stability, making them useful in various chemical and biological applications.

    Sulfonyl Chlorides: While similar in structure, sulfonyl chlorides may have different reactivity and applications compared to sulfonyl fluorides.

    Fluorinated Benzenesulfonyl Compounds: These compounds have similar functional groups and can be used in similar applications.

The uniqueness of this compound lies in its specific combination of fluorine and pentafluorosulfur groups, which impart distinct chemical properties and reactivity .

Properties

IUPAC Name

2-fluoro-4-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF6O2S2/c7-16(14,15)6-2-1-4(3-5(6)8)17(9,10,11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENLAXFDLJQZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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